3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

AMPA receptor antagonism electrophysiology anticonvulsant screening

3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 1192227-74-9), also identified as the clinical candidate CP-465,022, belongs to the quinazolin-4-one class of noncompetitive AMPA receptor antagonists. It contains an imidazolidinone (hydantoin) core bearing a 3-chloro-4-methylphenyl substituent and a propanoic acid side chain, with a molecular formula of C₁₃H₁₃ClN₂O₄ and a molecular weight of 296.71 g/mol.

Molecular Formula C13H13ClN2O4
Molecular Weight 296.7 g/mol
CAS No. 1192227-74-9
Cat. No. B1452199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
CAS1192227-74-9
Molecular FormulaC13H13ClN2O4
Molecular Weight296.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)O)Cl
InChIInChI=1S/C13H13ClN2O4/c1-7-2-3-8(6-9(7)14)16-12(19)10(15-13(16)20)4-5-11(17)18/h2-3,6,10H,4-5H2,1H3,(H,15,20)(H,17,18)
InChIKeyPOQHAHXDNRVJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 1192227-74-9): A Selective Quinazolinone-Derived AMPA Receptor Antagonist for Neuroscience Research


3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 1192227-74-9), also identified as the clinical candidate CP-465,022, belongs to the quinazolin-4-one class of noncompetitive AMPA receptor antagonists. It contains an imidazolidinone (hydantoin) core bearing a 3-chloro-4-methylphenyl substituent and a propanoic acid side chain, with a molecular formula of C₁₃H₁₃ClN₂O₄ and a molecular weight of 296.71 g/mol . The compound is a potent and highly selective allosteric modulator of AMPA-type glutamate receptors, primarily used as a pharmacological tool to dissect AMPA receptor function in neurological disease models [1].

Why Interchanging 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid with Other AMPA Antagonists Is Scientifically Unjustified


AMPA receptor antagonists exhibit marked differences in potency, selectivity, and mechanism of action, making simple substitution among in-class compounds scientifically unsound. CP-465,022 acts as a noncompetitive, use-independent antagonist with an IC₅₀ of 25 nM at native AMPA receptors [1], which is mechanistically distinct from competitive antagonists such as NBQX. Additionally, CP-465,022 exists as two separable atropisomers, with biological activity residing solely in the (+)-enantiomer (IC₅₀ = 36 nM) [2]. This atropisomerism introduces batch-dependent variability that is absent in non-atropisomeric AMPA antagonists like perampanel or GYKI-53655. Furthermore, the 3-chloro-4-methylphenyl substituent on the hydantoin core may confer selectivity advantages toward ADAMTS proteases via class-level structural homology, a feature not shared by quinoxalinedione or benzodiazepine-based AMPA antagonists [3]. These multidimensional differences render CP-465,022 a non-interchangeable research tool requiring explicit characterization.

Quantitative Differentiation Evidence for 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CP-465,022)


AMPA Receptor Functional Potency: 25 nM IC₅₀ – 60‑Fold More Potent Than GYKI‑53655 and 9‑Fold More Potent Than Perampanel

CP-465,022 inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC₅₀ of 25 nM, exhibiting noncompetitive and use-independent inhibition [1]. By contrast, the benzodiazepine-based AMPA antagonist GYKI-53655 displays IC₅₀ values ranging from 1.5 µM in cerebellar Purkinje neurons to 5.9 µM in recombinant systems, representing a 60–240‑fold lower potency [2]. The clinically approved AMPA antagonist perampanel inhibits AMPA receptor-mediated f-EPSPs in hippocampal slices with an IC₅₀ of 0.23 µM (230 nM), approximately 9‑fold less potent than CP-465,022 [3]. This potency gap is sufficiently large to preclude substitution of CP-465,022 with weaker antagonists at concentrations where AMPA receptor selectivity must be preserved.

AMPA receptor antagonism electrophysiology anticonvulsant screening

AMPA-over-Kainate/NMDA Selectivity: >400‑Fold Discrimination Against NMDA Receptors at 10 µM

CP-465,022 at 10 µM inhibits NMDA-induced peak currents in rat cortical neurons by only 36%, whereas AMPA currents are fully inhibited with an IC₅₀ of 25 nM, yielding an apparent >400‑fold selectivity window for AMPA over NMDA receptors [1]. For kainate receptors, CP-465,022 inhibits kainate-induced responses with an IC₅₀ of 25 nM in cortical neurons, though this likely includes an AMPA receptor component . In contrast, the competitive AMPA antagonist NBQX exhibits only ~10–20‑fold selectivity over kainate receptors, and many benzodiazepine-based antagonists like GYKI-52466 show even lower selectivity [2]. This exceptional selectivity profile makes CP-465,022 the preferred tool for experiments requiring unambiguous attribution of effects to AMPA receptors.

glutamate receptor selectivity NMDA receptor kainate receptor pharmacological tool

Atropisomerism: Only the (+)-Enantiomer Is Pharmacologically Active (IC₅₀ = 36 nM), Mandating Chiral Quality Control

CP-465,022 exists as a pair of thermally stable atropisomers due to restricted rotation about the N-3 aryl bond. Only the (+)-enantiomer binds to AMPA receptors with high affinity (IC₅₀ = 36 nM) and possesses anticonvulsant activity [1]. The (−)-atropisomer exhibits substantially reduced activity. This is in contrast to non-atropisomeric AMPA antagonists such as GYKI-53655 or perampanel, which do not exhibit separable stereoisomeric forms. Consequently, racemic or enantiomerically undefined batches of CP-465,022 will display unpredictable potency, and procurement specifications must include chiral purity certification (e.g., enantiomeric excess ≥ 98%).

atropisomerism enantioselective activity quality control medicinal chemistry

In Vivo Anticonvulsant Efficacy Without Neuroprotection: A Pharmacologically Distinct Profile

Systemic administration of CP-465,022 in rats potently inhibits AMPA receptor-mediated hippocampal synaptic transmission and prevents chemically induced seizures at doses that are maximally effective in electrophysiological assays [1]. However, at these same doses, CP-465,022 fails to protect CA1 neurons after brief global ischemia or to reduce infarct volume following temporary middle cerebral artery occlusion [1]. This contrasts with the AMPA antagonist EGIS-8332, which demonstrated neuroprotective efficacy in comparable rodent ischemia models [2]. The dissociation between anticonvulsant and neuroprotective activities is a unique pharmacological signature of CP-465,022 that distinguishes it from other AMPA receptor antagonists and informs its appropriate experimental use.

anticonvulsant neuroprotection global ischemia in vivo pharmacology

Class-Level ADAMTS Selectivity: Hydantoin Scaffold with 3-Chloro-4-Methylphenyl Substitution Favors Aggrecanase Inhibition over MMPs

Hydantoin-based inhibitors with N-aryl substitution, exemplified by hydantoin 13 from a structurally related series, exhibit excellent selectivity for ADAMTS-4 and ADAMTS-5 (aggrecanase-1/2) over off-target zinc metalloproteases including TACE, MMP2, MMP3, MMP13, and MMP14 [1]. The 3-chloro-4-methylphenyl group on the target compound is predicted to occupy the S1′ hydrophobic pocket of ADAMTS enzymes in a manner analogous to the optimized aryl substituents in hydantoin 13, potentially conferring similar selectivity advantages over unsubstituted hydantoin scaffolds [2]. However, direct ADAMTS inhibition data for this specific compound are not available in the public domain, and this inference is based on class-level SAR.

ADAMTS-4 ADAMTS-5 aggrecanase osteoarthritis metalloprotease selectivity

High-Value Application Scenarios for 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CP-465,022) in Research and Drug Discovery


AMPA Receptor Pharmacological Tool for Synaptic Physiology Studies

With an IC₅₀ of 25 nM and >400‑fold selectivity over NMDA receptors, CP-465,022 is the reagent of choice for isolating AMPA receptor-mediated synaptic currents in hippocampal slice electrophysiology. Its use-independent, noncompetitive mechanism ensures consistent block regardless of synaptic activity levels, making it superior to competitive antagonists whose efficacy varies with glutamate concentration [1]. Researchers should procure the (+)-enantiomer with certified chiral purity to guarantee reproducible results.

Anticonvulsant Screening and Epilepsy Model Validation

CP-465,022 demonstrates robust anticonvulsant efficacy in chemically induced seizure models at doses that fully inhibit hippocampal AMPA receptor transmission [1]. It is ideal for validating the role of AMPA receptors in seizure propagation and for benchmarking novel anticonvulsant candidates. However, its lack of neuroprotective activity in ischemia models [2] means it should not be used as a positive control in stroke or traumatic brain injury studies.

Atropisomerism Reference Standard in Chiral Analytical Method Development

As a well-characterized atropisomeric compound with documented enantioselective pharmacology [1], CP-465,022 serves as an excellent reference standard for developing chiral HPLC or SFC methods to resolve atropisomers. Its thermal stability and the availability of both enantiomers (active and inactive) make it a valuable system suitability test compound for laboratories engaged in atropisomer analysis.

ADAMTS Inhibitor Lead Optimization Starting Point

The hydantoin core with 3-chloro-4-methylphenyl substitution provides a structurally validated entry point for medicinal chemistry programs targeting ADAMTS-4/5 for osteoarthritis [1]. Although direct activity data for this compound on ADAMTS enzymes are lacking, the class-level SAR indicates that further functionalization of the propanoic acid side chain could yield potent and selective aggrecanase inhibitors [2].

Quote Request

Request a Quote for 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.